molecular formula C7H9N3O B1664622 4-Aminobenzohydrazide CAS No. 5351-17-7

4-Aminobenzohydrazide

Cat. No.: B1664622
CAS No.: 5351-17-7
M. Wt: 151.17 g/mol
InChI Key: WPBZMCGPFHZRHJ-UHFFFAOYSA-N
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Description

p-Aminobenzohydrazide: , also known as 4-aminobenzohydrazide, is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of benzoic acid and contains both an amino group and a hydrazide group. This compound is known for its role as an irreversible inhibitor of myeloperoxidase, an enzyme involved in the body’s immune response .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-aminobenzohydrazide typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Comparison with Similar Compounds

Biological Activity

4-Aminobenzohydrazide, a derivative of benzohydrazide, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including antibacterial, antioxidant, antitumor, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H10N4O
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : 4-aminobenzenesulfonohydrazide

The compound features an amino group and a hydrazine moiety that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various synthesized derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized in Table 1.

CompoundInhibition Zone (mm)Activity Index (%)
This compound15.562.2
Bis-sulfide derivative11.951.5
Control (standard antibiotic)20.0-

The bis-sulfide derivative showed notable inhibition against both bacterial strains, indicating that modifications to the basic structure can enhance antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Using the ABTS assay, various derivatives were tested for their ability to scavenge free radicals. The results are presented in Table 2.

Compound% InhibitionReference Compound (% Inhibition)
Sulfide derivative (7)85.9Ascorbic Acid (88.0)
Bis-chloroacetamide derivative (3)62.2-

The sulfide derivative exhibited antioxidant activity comparable to ascorbic acid, highlighting its potential as a natural antioxidant agent .

Enzyme Inhibition Studies

This compound derivatives have been investigated for their inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission regulation. A study reported the IC50 values for several derivatives, indicating their potency as cholinesterase inhibitors.

CompoundIC50 (µM)Binding Affinity (kcal/mol)
4-amino-3-bromo-5-fluorobenzohydrazide0.59-7.3
Control (Donepezil)0.10-8.0

The results suggest that certain derivatives of this compound can serve as effective cholinesterase inhibitors, potentially aiding in the treatment of Alzheimer's disease .

Anticancer Activity

The anticancer properties of this compound derivatives have been evaluated against various cancer cell lines, including MCF-7 and A549. Significant growth inhibition was observed with some compounds showing IC50 values below 10 µM.

CompoundCell LineIC50 (µM)
Carboxamide derivative of PABAMCF-73.0
Benzamide derivatives of PABAA549<10

These findings indicate that modifications to the benzohydrazide structure can enhance anticancer activity .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives based on the core structure of this compound and evaluating their biological activities:

  • Synthesis and Evaluation : A study synthesized novel fatty acid amide hydrolase inhibitors based on this compound, demonstrating potent inhibition with an IC50 value of 1.62 nM .
  • Comparative Analysis : Another research project compared various analogs of p-aminobenzoic acid and their biological activities, highlighting the significance of structural modifications in enhancing pharmacological effects .

Properties

IUPAC Name

4-aminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBZMCGPFHZRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201720
Record name 4-Aminobenzhydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-17-7
Record name 4-Aminobenzoic acid hydrazide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Aminobenzhydrazide
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Record name 4-Aminobenzhydrazide
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Record name 4-Aminobenzhydrazide
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Record name 4-aminobenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Aminobenzohydrazide has the molecular formula C7H9N3O and a molecular weight of 151.16 g/mol. [] Its spectroscopic data, including IR, 1H NMR, and 13C NMR, can be found in various studies. [, ] For example, a significant peak in the IR spectrum around 1600 cm-1 confirms the presence of the carbonyl group. []

A: this compound serves as a versatile building block in organic synthesis, primarily as a precursor for various heterocyclic compounds. [, , ] It readily reacts with aldehydes and ketones to form hydrazones, which can be further derivatized into thioureas, oxadiazoles, and other valuable scaffolds. [, ]

A: Research indicates that novel hybrid molecules incorporating both purine and isatin moieties, linked by this compound, display potential as anticancer agents. [] These hybrids exhibit multikinase inhibition, targeting key enzymes like EGFR, HER2, VEGFR2, and CDK2, thereby inhibiting cancer cell proliferation and metastasis. []

A: Studies demonstrate that modifying this compound with specific functional groups leads to potent FAAH inhibitors. [] Molecular docking studies reveal that these derivatives interact with the catalytic triad of FAAH, with compound 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid showing remarkable potency (IC50 = 1.62 nM). []

A: The kinetic compensation effect (KCE) observed during the thermal breakdown of these complexes suggests a similarity in the decomposition mechanism across various experimental conditions. [] This finding aids in understanding the stability of these complexes and optimizing their applications.

A: Yes, researchers have successfully employed this compound for the affinity purification of peroxidases from various plant sources, including runner beans and white cabbage. [, ] This method has proven efficient, achieving high purification folds and acceptable yields. [, ]

A: Studies on white cabbage peroxidase reveal that this compound acts as a non-competitive inhibitor. [] This suggests that it binds to the enzyme at a site distinct from the substrate-binding site, affecting the enzyme's catalytic activity.

A: Research suggests that thiourea derivatives synthesized from this compound hydrazones exhibit promising antiviral and antitubercular activities. [, ] These compounds have shown in vitro activity against various viruses, including HIV-1, HIV-2, and HSV, and against Mycobacterium tuberculosis H37 Rv. []

A: Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of this compound-based titanium (IV) Schiff base complexes. [] These calculations provide valuable insights into the complex's geometry, electronic transitions, and potential applications. []

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